Ethyl 2-(3-fluorophenyl)-2-oxoacetate

Orexin Receptor Antagonist Medicinal Chemistry Sleep Disorder Research

Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS 110193-59-4), also known as Ethyl 3-fluorobenzoylformate, is a fluorinated aromatic α-keto ester with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol. This compound is characterized by a reactive α-keto ester group and a strategically positioned fluorine atom at the meta (3-) position of the phenyl ring, a combination that confers distinct electronic properties, solubility characteristics, and reactivity profiles.

Molecular Formula C10H9FO3
Molecular Weight 196.17 g/mol
CAS No. 110193-59-4
Cat. No. B035029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-fluorophenyl)-2-oxoacetate
CAS110193-59-4
Molecular FormulaC10H9FO3
Molecular Weight196.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CC(=CC=C1)F
InChIInChI=1S/C10H9FO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
InChIKeyMOXJARUICGBSPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS 110193-59-4): A Strategic Meta-Fluorinated α-Keto Ester Building Block for Pharmaceutical R&D and Chemical Synthesis Procurement


Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS 110193-59-4), also known as Ethyl 3-fluorobenzoylformate, is a fluorinated aromatic α-keto ester with the molecular formula C10H9FO3 and a molecular weight of 196.18 g/mol . This compound is characterized by a reactive α-keto ester group and a strategically positioned fluorine atom at the meta (3-) position of the phenyl ring, a combination that confers distinct electronic properties, solubility characteristics, and reactivity profiles [1]. Its well-defined physical properties—including a predicted density of 1.213 g/cm³, a boiling point of 271.7 °C at 760 mmHg, a flash point of 114.6 °C, and a calculated LogP of 1.57150 —make it a valuable intermediate in the synthesis of complex organic molecules, particularly within medicinal chemistry programs targeting diabetes, cancer, and viral infections .

1 Meta-fluorophenyl α-keto ester for selective OX2 receptor antagonist synthesis
2 Fluorinated building block for heterocyclic and medicinal chemistry SAR studies
3 Validated synthetic yield (65%) supports multi-step route planning
4 Clear GHS safety profile enables compliant lab procurement

Why Generic Substitution of Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS 110193-59-4) with Other Halogenated or Positional Isomers Can Compromise Synthetic Outcomes and Biological Activity


Substituting Ethyl 2-(3-fluorophenyl)-2-oxoacetate with a closely related analog, such as its 4-fluoro positional isomer (CAS 1813-94-1) or the 3-chloro derivative (CAS 62123-73-3), is not scientifically sound. These in-class compounds exhibit markedly different physicochemical properties and, critically, can display a complete loss of biological activity in key receptor binding assays [1]. The meta-fluorine substitution pattern of the target compound imparts a unique electronic distribution that influences both its chemical reactivity as a synthetic intermediate and its interaction with biological targets. This specific structural feature cannot be assumed to be functionally equivalent to other halogen or positional substitutions, and its absence can lead to failed syntheses or invalid structure-activity relationship (SAR) data . The following section provides the quantitative evidence to support this critical differentiation.

4-Fluoro positional isomer (CAS 1813-94-1)

May lack OX2 receptor target engagement; reported inactive in orexin antagonist assays under identical conditions.

3-Chloro analog (CAS 62123-73-3)

Higher LogP and density alter lipophilicity and formulation behavior, shifting ADME prediction profiles.

Unsubstituted phenyl or 2-fluoro analogs

Significantly lower OX2R potency; >6-fold weaker than the 3-fluorophenyl derivative in reported cross-study data.

Quantitative Evidence Guide: Measurable Differentiation of Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS 110193-59-4) Against Key Comparators


Superior and Selective OX2 Receptor Antagonism: A Head-to-Head Comparison of 3-Fluorophenyl vs. 4-Fluorophenyl Derivatives

In a direct head-to-head study, a derivative containing the 3-fluorophenyl moiety demonstrated potent antagonism at the Orexin-2 (OX2) receptor with an IC50 of 0.17 μM, while also showing activity at the OX1 receptor (IC50 = 0.63 μM) [1]. In stark contrast, the analogous derivative featuring a 4-fluorophenyl substituent showed no inhibitory activity (NA) at either the OX1 or OX2 receptor under identical assay conditions [2]. This demonstrates that the meta-fluorine substitution is not just a minor structural variation but a critical determinant for target engagement, with the para-fluoro isomer being completely inactive in this validated biological system.

OX2R Antagonism: 3-F vs 4-F
Head-to-head
3-fluorophenyl derivative OX2R IC50 0.17 μM; 4-fluoro analog inactive (NA)
Reported OX2 antagonism context supports meta-fluoro selection for target engagement
Cell-based assay; suvorexant positive control
Orexin Receptor Antagonist Medicinal Chemistry Sleep Disorder Research

Quantified Enhancement of OX2 Receptor Selectivity: 3-Fluorophenyl vs. Phenyl and 2-Fluorophenyl Analogs

Cross-study comparison of orexin receptor antagonists reveals that the 3-fluorophenyl derivative provides a uniquely balanced potency and selectivity profile. The unsubstituted phenyl analog showed significantly weaker activity at OX2R (IC50 = 1.09 μM), making it >6-fold less potent than the 3-fluorophenyl derivative (IC50 = 0.17 μM) [1]. Furthermore, the 2-fluorophenyl (ortho) isomer also demonstrated weaker antagonism at OX2R (IC50 = 1.48 μM), with an almost 9-fold loss in potency [1]. This data quantifies the superior performance of the 3-fluorophenyl moiety over both the parent phenyl and ortho-fluorinated analogs in this therapeutically relevant system.

OX2R Potency: 3-F vs Phenyl/2-F
Cross-study
3-fluorophenyl OX2R IC50 0.17 μM; phenyl 1.09 μM; 2-fluorophenyl 1.48 μM
Reported potency differentiation supports meta-fluoro advantage in orexin receptor SAR
>6-fold and >8-fold differences observed
Receptor Selectivity SAR Orexin System

Distinct Physicochemical Profile: LogP and Density Differentiation from 3-Chloro Analog for Optimized Formulation

The 3-fluorophenyl compound exhibits a significantly different lipophilicity and physical state compared to its 3-chloro analog (CAS 62123-73-3). The target compound has a calculated LogP of 1.57150 and a density of 1.213 g/cm³ , while the 3-chlorophenyl derivative has a LogP of 2.08580 and a density of 1.255 g/cm³ . The approximately 0.5 unit lower LogP indicates a more favorable balance of hydrophilicity/lipophilicity, which is often correlated with improved aqueous solubility and ADME properties in drug discovery. This physicochemical differentiation can be critical during formulation development and for predicting in vivo performance.

LogP & Density: 3-F vs 3-Cl
Calculated
LogP 1.57 vs 2.09; Density 1.213 vs 1.255 g/cm³
Lower lipophilicity may improve predicted solubility and drug-likeness profile
ΔLogP -0.51; database-calculated properties
Drug Development ADME Properties Formulation Science

Validated Synthetic Utility: Documented 65% Yield in α-Keto Ester Formation

The synthetic accessibility of this compound is validated by a primary literature report from the Journal of Organic Chemistry (1987), which documents a preparative method yielding Ethyl 2-(3-fluorophenyl)-2-oxoacetate with a 65% yield . While a comparative yield for a direct analog under identical conditions is not provided in the same report, this documented 65% yield establishes a verifiable and reproducible benchmark for synthetic chemists. This supports the feasibility of incorporating this specific building block into more complex synthetic routes with a reasonable and predictable yield.

Synthetic Yield
Supporting
Reported preparative yield: 65%
Literature benchmark supports feasibility of synthetic route planning
J. Org. Chem. (1987); no direct comparator yield available
Organic Synthesis Reaction Yield Process Chemistry

Differentiated Safety and Handling Profile: GHS Hazard Classification for Laboratory Procurement

Ethyl 2-(3-fluorophenyl)-2-oxoacetate is classified with GHS07 hazard pictograms, carrying the signal word 'Warning' and hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . This represents a distinct hazard profile compared to other halogenated analogs. While specific GHS data for all direct comparators is not uniformly available for a direct comparison, the well-defined and published safety information for this specific CAS number (110193-59-4) enables accurate compliance with institutional safety protocols, proper PPE selection, and streamlined procurement and inventory management .

GHS Hazard Classification
Specification
H315, H319, H335; Signal: Warning
Defined safety profile enables compliant procurement and handling
GHS criteria; incomplete safety data for some analogs
Laboratory Safety Chemical Handling Procurement Compliance

Best Research and Industrial Application Scenarios for Ethyl 2-(3-fluorophenyl)-2-oxoacetate (CAS 110193-59-4) Based on Quantitative Evidence


Discovery and Optimization of Selective Orexin-2 (OX2) Receptor Antagonists for Sleep Disorders

Based on the head-to-head evidence that the 3-fluorophenyl derivative is a potent OX2R antagonist (IC50 = 0.17 μM) while the 4-fluorophenyl analog is completely inactive [1][2], this compound is a critical and non-substitutable building block for medicinal chemistry programs focused on orexin receptor modulation. Its use is essential for maintaining SAR and achieving target engagement in the development of novel therapeutics for insomnia, narcolepsy, and other sleep-wake disorders.

Lead Optimization in Medicinal Chemistry Requiring a Meta-Fluorine Substituent for Balanced Potency and Selectivity

The cross-study comparable data demonstrating the 3-fluorophenyl moiety's superiority over phenyl (>6-fold) and 2-fluorophenyl (>8-fold) analogs in OX2R potency [1] validates its selection as a privileged fragment in lead optimization. This scenario applies to any SAR campaign where a meta-fluorine atom is hypothesized to improve target binding, selectivity, or metabolic stability. The quantitative evidence supports its use as a first-line candidate for this specific substitution pattern.

Synthesis of Fluorinated Bioactive Molecules and Complex Heterocycles with Predictable Physicochemical Properties

The distinct physicochemical profile of Ethyl 2-(3-fluorophenyl)-2-oxoacetate, including its specific LogP (1.57150) and density (1.213 g/cm³) which differ from its 3-chloro analog [1][2], makes it a valuable intermediate in the construction of fluorinated drug candidates. Its well-defined properties allow for more accurate prediction of downstream ADME characteristics. The validated synthetic yield of 65% further supports its use in multi-step organic synthesis of complex heterocycles and fine chemicals where the introduction of a meta-fluorophenyl α-keto ester moiety is desired.

Standardized Laboratory Procurement Requiring Clear GHS-Compliant Safety and Handling Data

For industrial and academic laboratories, the availability of clear, published GHS hazard statements (H315, H319, H335) and a 'Warning' signal word for this specific CAS number (110193-59-4) [1] is a key procurement criterion. This scenario is relevant for labs that require fully characterized compounds with established safety profiles to ensure regulatory compliance, proper storage (sealed dry, 2-8°C) [2], and safe handling procedures, avoiding the risks associated with analogs that lack such comprehensive safety documentation.

Application
Selection Property
Validation Focus
OX2 receptor antagonist discovery for sleep-wake research
Meta-fluorine substituent essential for target engagement
OX2R antagonism and selectivity vs. positional isomers
Lead optimization requiring meta-fluorine in medicinal chemistry
Reported potency differentiation over phenyl and 2-fluoro analogs
OX2R potency ranking and SAR consistency
Synthesis of fluorinated heterocycles and ADME probes
Lower LogP vs 3-chloro analog; documented synthetic yield
Physicochemical differentiation and synthetic feasibility
Standardized lab procurement with safety documentation
Clear GHS hazard profile for CAS 110193-59-4
Published hazard statements H315/H319/H335 and storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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